molecular formula C11H12N2S B2814877 N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine CAS No. 1182986-24-8

N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine

Cat. No.: B2814877
CAS No.: 1182986-24-8
M. Wt: 204.29
InChI Key: GCWLXPWZFXOBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-Benzothiazol-2-yl)methyl]cyclopropanamine is a bicyclic organic compound featuring a benzothiazole moiety linked via a methylene group to a cyclopropanamine. Its molecular formula is C₁₁H₁₄N₂S, with a molecular weight of 206.07 g/mol.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLXPWZFXOBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182986-24-8
Record name N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine typically involves the reaction of 2-mercaptobenzothiazole with cyclopropanamine under specific conditions. One common method involves the use of acid chlorides to facilitate the reaction . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as piperidine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological molecules, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Stability/Reactivity Notes References
N-[(1,3-Benzothiazol-2-yl)methyl]cyclopropanamine 206.07 Benzothiazole, cyclopropanamine Unknown (inferred kinase inhibition) Strained cyclopropane; stable under standard conditions
AS601245 375.07 Benzothiazole, pyrimidine, nitrile JNK inhibitor Optimized for enzyme interaction
N-[(2-Nitrophenyl)methyl]cyclopropanamine 192.21 Nitrophenyl, cyclopropanamine Laboratory chemical (no known hazards) Polar nitro group; stable in storage
N-[(2-Methyl-1H-indol-3-yl)methyl]cyclopropanamine ~215.27 Indole, cyclopropanamine Potential CNS targeting (structural inference) Indole moiety may enhance lipid solubility
Compound 74 (cyclopropane carboxamide) ~450.00 (estimated) Thiazole, cyclopropane carboxamide Biochemical research (synthetic intermediate) Carboxamide enhances hydrogen bonding

Structural and Electronic Features

  • Benzothiazole vs. Indole/Nitrophenyl :
    • The benzothiazole group in the target compound (electron-deficient aromatic system) contrasts with the electron-rich indole (in ) and the nitro-substituted phenyl group (in ). These differences influence solubility, π-π interactions, and binding to biological targets.
    • Cyclopropanamine vs. Carboxamide : The primary amine in the target compound may facilitate protonation at physiological pH, enhancing solubility and ionic interactions. In contrast, the carboxamide in Compound 74 () supports hydrogen bonding but lacks basicity.

Physicochemical Properties

  • The indole derivative () may exhibit higher lipid solubility due to its aromatic heterocycle.
  • Stability : Cyclopropane rings in all compounds introduce strain, but the target’s benzothiazole and amine groups may stabilize against ring-opening reactions.

Biological Activity

N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

The compound this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
  • Antifungal Properties : The compound demonstrates potential in combating fungal infections.
  • Antitumor Activity : Preliminary studies indicate its efficacy against certain cancer cell lines.

Targeting Mycobacterium tuberculosis

Research indicates that benzothiazole derivatives, including this compound, may target proteins essential for the survival and replication of Mycobacterium tuberculosis. The interaction leads to the inhibition of bacterial functions critical for its viability, suggesting potential use in treating tuberculosis.

Biochemical Pathways

The compound is believed to interfere with biochemical pathways crucial for the survival of pathogens. For instance, it could disrupt metabolic processes in bacteria and fungi, leading to their death.

Antimicrobial and Antitumor Studies

A study evaluating various benzothiazole derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods. Notably, compounds showed promising results against Staphylococcus aureus and Escherichia coli .

In terms of antitumor activity, a study tested several derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with a benzothiazole nucleus had higher cytotoxicity in 2D assays compared to 3D assays. The IC50 values for the most active compounds ranged from 6.26 µM to 20.46 µM across different cell lines, showcasing their potential as antitumor agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other benzothiazole derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityMIC (µg/mL)IC50 (µM)
This compoundModerateHigh25–506.26–20.46
2-AminobenzothiazoleHighModerate10–30Not specified
Benzothiazole-2-thiolModerateLow30–60Not specified
Benzothiazole-2-carboxylic acidLowHighNot specifiedNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.